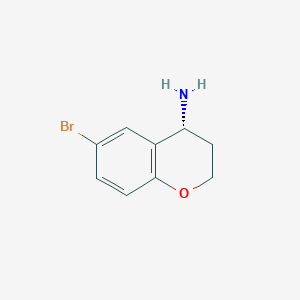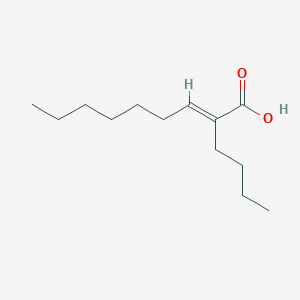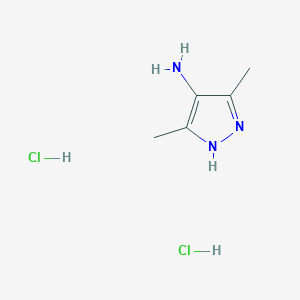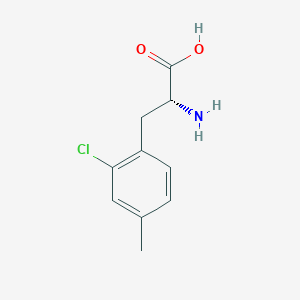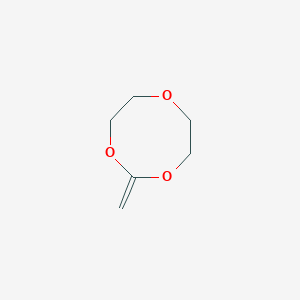
1,3,6-Trioxocane, 2-methylene-
Vue d'ensemble
Description
1,3,6-Trioxocane, 2-methylene- is an organic compound with the molecular formula C6H10O3. It is a cyclic ketene acetal known for its unique structure and reactivity. This compound is often used in the synthesis of biodegradable polymers due to its ability to undergo radical ring-opening polymerization .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,3,6-Trioxocane, 2-methylene- can be synthesized through various organic chemical synthesis routes. One common method involves the reaction of cyclopropanecarboxaldehyde with ethylene glycol in the presence of an acid catalyst to form the desired product .
Industrial Production Methods: In industrial settings, the production of 1,3,6-Trioxocane, 2-methylene- typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of radical initiators and controlled reaction environments are crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,6-Trioxocane, 2-methylene- primarily undergoes radical ring-opening polymerization. This reaction is initiated by radical initiators and results in the formation of polyesters .
Common Reagents and Conditions:
Radical Initiators: Common radical initiators used include benzoyl peroxide and azobisisobutyronitrile.
Reaction Conditions: The polymerization typically occurs at elevated temperatures (around 60°C) and may involve solvents such as polyethylene oxide.
Major Products: The major products formed from the radical ring-opening polymerization of 1,3,6-Trioxocane, 2-methylene- are biodegradable polyesters. These polyesters can exhibit various functionalities depending on the copolymerized monomers .
Applications De Recherche Scientifique
1,3,6-Trioxocane, 2-methylene- has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism by which 1,3,6-Trioxocane, 2-methylene- exerts its effects is through radical ring-opening polymerization. This process involves the cleavage of the cyclic ketene acetal ring, leading to the formation of a polyester backbone. The molecular targets in this reaction are the vinyl groups of the monomers, which undergo radical-induced polymerization .
Comparaison Avec Des Composés Similaires
2-Methylene-1,3-dioxepane: Another cyclic ketene acetal that undergoes similar radical ring-opening polymerization to form biodegradable polyesters.
2-Methylene-4-phenyl-1,3-dioxolane: Known for its ability to form semi-crystalline polyesters with unique properties.
Uniqueness: 1,3,6-Trioxocane, 2-methylene- is unique due to its ability to copolymerize with a wide range of vinyl monomers, resulting in polyesters with diverse functionalities. This versatility makes it a valuable compound in the development of smart and responsive materials .
Propriétés
IUPAC Name |
2-methylidene-1,3,6-trioxocane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-6-8-4-2-7-3-5-9-6/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFCOORMJVPBTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1OCCOCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70761914 | |
| Record name | 2-Methylidene-1,3,6-trioxocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70761914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105649-50-1 | |
| Record name | 2-Methylidene-1,3,6-trioxocane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70761914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


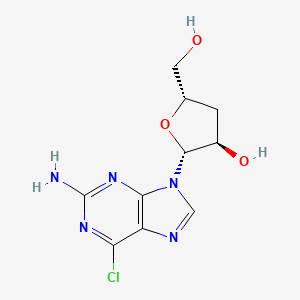
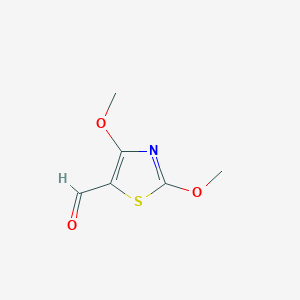
![4-[4-(Benzyloxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B3208896.png)

